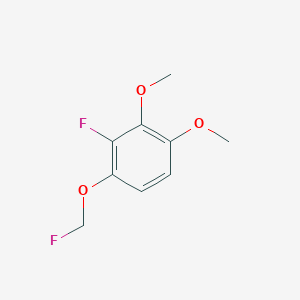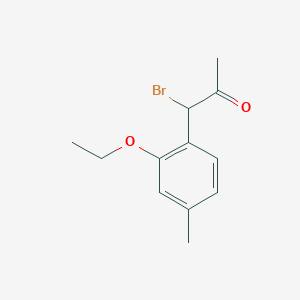
4-Methyl-3-hydroxyphenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a methyl-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as 3-hydroxy-4-methylbenzaldehyde and amino acids. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification processes to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 3-hydroxy-4-methylbenzaldehyde, while nitration of the aromatic ring could produce 3-nitro-4-methylphenyl derivatives.
Applications De Recherche Scientifique
(2S)-2-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which (2S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but lacks the methyl group on the phenyl ring.
(2S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid: Contains an additional hydroxyl group on the phenyl ring.
Uniqueness
The presence of both the hydroxyl and methyl groups on the phenyl ring of (2S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid distinguishes it from other similar compounds
Propriétés
Numéro CAS |
17028-04-5 |
|---|---|
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-2-3-7(5-9(6)12)4-8(11)10(13)14/h2-3,5,8,12H,4,11H2,1H3,(H,13,14)/t8-/m0/s1 |
Clé InChI |
XPQWRBDSYUTCDD-QMMMGPOBSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O |
SMILES canonique |
CC1=C(C=C(C=C1)CC(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![zinc;(4S)-4-[[(2R)-2-[[2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9R,12R,15R,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate](/img/structure/B14045257.png)
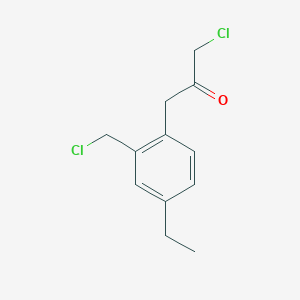
![(3AR,5S,6aR)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B14045263.png)
![4-Chloro-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B14045276.png)
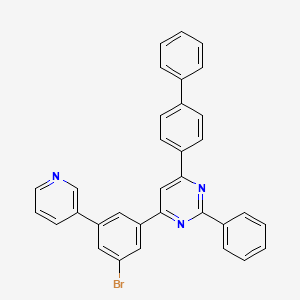

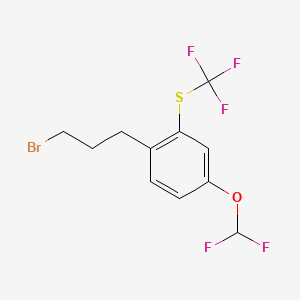
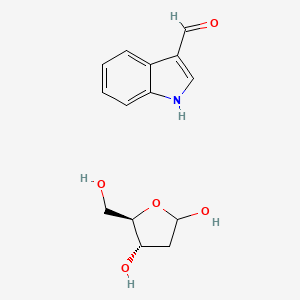
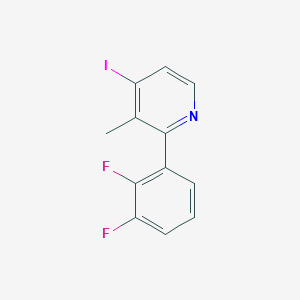


![4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hcl](/img/structure/B14045329.png)
